molecular formula C14H14O2 B13891735 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde

5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde

Cat. No.: B13891735
M. Wt: 214.26 g/mol
InChI Key: KJYMUHACPKJYHY-UHFFFAOYSA-N
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Description

5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a 3-propan-2-ylphenyl group at the 5-position and an aldehyde group at the 2-position. Furan derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form furan-2-carbaldehyde . The furan-2-carbaldehyde is then subjected to a Friedel-Crafts acylation reaction with 3-propan-2-ylbenzene in the presence of a Lewis acid catalyst, such as AlCl₃ (aluminum chloride), to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Halogenation using Br₂ (bromine) or Cl₂ (chlorine) in the presence of a catalyst like FeBr₃ (iron(III) bromide).

Major Products Formed

    Oxidation: 5-(3-Propan-2-ylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(3-Propan-2-ylphenyl)furan-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-(3-propan-2-ylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C14H14O2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(9-15)16-14/h3-10H,1-2H3

InChI Key

KJYMUHACPKJYHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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